molecular formula C5H5N3O5 B186275 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid CAS No. 195817-90-4

2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid

Cat. No. B186275
M. Wt: 187.11 g/mol
InChI Key: BUQKXXSUOLLLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid (MNIC) is an organic compound that has gained significant attention in the scientific community for its potential applications in biochemical and physiological research. MNIC is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound is synthesized using various methods, including the reaction of 2-methoxy-4-nitroimidazole with ethyl chloroformate. MNIC has been found to have several biochemical and physiological effects, making it an ideal candidate for research in various fields.

Mechanism Of Action

The mechanism of action of 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid is not fully understood, but it is believed to be related to its antioxidant properties. The compound has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, further reducing oxidative stress.

Biochemical And Physiological Effects

2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been found to scavenge free radicals, reduce oxidative stress, and inhibit the activity of enzymes involved in the production of reactive oxygen species. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has also been found to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages And Limitations For Lab Experiments

2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has several advantages for lab experiments, including its potent antioxidant properties and potential use as a chemopreventive agent. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must consider these limitations when designing experiments involving 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid.

Future Directions

There are several future directions for research involving 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid, including its potential use as a therapeutic agent for diseases associated with oxidative stress and DNA damage. The compound's anti-cancer properties also make it a promising candidate for cancer treatment. Further studies are needed to fully understand the mechanism of action of 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid is an organic compound with potent antioxidant properties and potential applications in various scientific research fields. The compound is synthesized using various methods and has several biochemical and physiological effects, including its potential use as a chemopreventive agent and anti-cancer agent. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has several advantages for lab experiments, but researchers must also consider its limitations. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid involves the reaction of 2-methoxy-4-nitroimidazole with ethyl chloroformate. The reaction produces 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid as a yellow crystalline solid with a melting point of 215-217°C. The yield of the reaction is dependent on the reaction conditions, including temperature, solvent, and reactant concentrations.

Scientific Research Applications

2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has been used in various scientific research applications, including studies on oxidative stress, DNA damage, and cancer. The compound has been found to have potent antioxidant properties, making it a potential therapeutic agent for diseases associated with oxidative stress. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has also been used to study DNA damage caused by reactive oxygen species, which can lead to mutations and cancer. The compound has been found to inhibit the formation of DNA adducts, suggesting its potential use as a chemopreventive agent.

properties

CAS RN

195817-90-4

Product Name

2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid

Molecular Formula

C5H5N3O5

Molecular Weight

187.11 g/mol

IUPAC Name

2-methoxy-5-nitro-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C5H5N3O5/c1-13-5-6-2(4(9)10)3(7-5)8(11)12/h1H3,(H,6,7)(H,9,10)

InChI Key

BUQKXXSUOLLLPC-UHFFFAOYSA-N

Isomeric SMILES

COC1=NC(=C(N1)C(=O)O)[N+](=O)[O-]

SMILES

COC1=NC(=C(N1)[N+](=O)[O-])C(=O)O

Canonical SMILES

COC1=NC(=C(N1)C(=O)O)[N+](=O)[O-]

synonyms

1H-Imidazole-4-carboxylicacid,2-methoxy-5-nitro-(9CI)

Origin of Product

United States

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